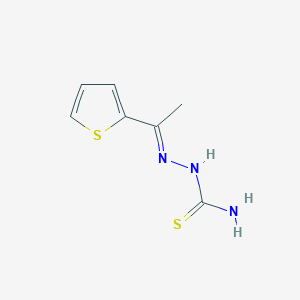

1-(2-thienyl)ethanone thiosemicarbazone

Übersicht

Beschreibung

2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamid ist eine Verbindung, die für ihre antimikrobiellen Eigenschaften bekannt ist. Sie ist wirksam gegen eine Reihe von gramnegativen und grampositiven Bakterien sowie verschiedene Pilze . Diese Verbindung ist auch ein Vorläufer bei der Synthese anderer antimikrobieller Wirkstoffe und Verbindungen mit Antikrebsaktivität .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamid beinhaltet typischerweise die Reaktion von Thiophen-2-carbaldehyd mit Thiosemicarbazid. Die Reaktion wird üblicherweise in einer Ethanol-Lösung unter Rückflussbedingungen für mehrere Stunden durchgeführt. Das Produkt wird dann durch Umkristallisation gereinigt .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung ähneln der Laborsynthese, werden aber auf größere Mengen skaliert. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Konsistenz in industriellen Umgebungen verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können sie in die entsprechenden Hydrazine umwandeln.

Substitution: Sie kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Thiophenring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine oder Alkoxide können unter basischen Bedingungen eingesetzt werden.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Hydrazine.

Substitution: Verschiedene substituierte Thiophene.

Wissenschaftliche Forschungsanwendungen

2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese anderer komplexer Moleküle verwendet.

Biologie: Für seine antimikrobiellen Eigenschaften gegen Bakterien und Pilze untersucht.

Medizin: Für seine potenziellen Antikrebsaktivitäten untersucht.

Industrie: Einsatz bei der Entwicklung neuer antimikrobieller Wirkstoffe und anderer Arzneimittel.

Wirkmechanismus

Die antimikrobielle Aktivität von 2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamid wird seiner Fähigkeit zugeschrieben, die Zellwandsynthese von Bakterien und Pilzen zu stören. Es bindet an spezifische Enzyme, die an diesem Prozess beteiligt sind, hemmt deren Funktion und führt zum Zelltod. Es wird angenommen, dass die Antikrebsaktivität der Verbindung die Induktion von Apoptose in Krebszellen durch Aktivierung spezifischer Signalwege beinhaltet .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

1-(2-Thienyl)ethanone thiosemicarbazone can be synthesized through the condensation reaction of 2-acetylthiophene with thiosemicarbazide. The reaction typically involves refluxing equimolar amounts of the reactants in an appropriate solvent, often yielding the thiosemicarbazone product in good yields. The structural characterization of the synthesized compound is usually achieved through various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Biological Applications

The biological applications of this compound are significant, particularly in the fields of antimicrobial, anticancer, and antiviral research. Below are detailed insights into its applications:

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiosemicarbazones, including this compound. These compounds exhibit activity against various bacterial strains and fungi. For instance, a study highlighted that derivatives of thiosemicarbazones showed promising antibacterial activity against Gram-positive and Gram-negative bacteria using the agar well-diffusion method .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Notable antifungal activity |

Anticancer Potential

Thiosemicarbazones have been investigated for their anticancer properties. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of specific cellular pathways. A notable study demonstrated its effectiveness against different cancer cell lines, showing a dose-dependent response in cell viability assays .

Antiviral Activity

Emerging research suggests that thiosemicarbazones may possess antiviral properties. Specifically, studies have indicated that these compounds can inhibit viral replication by targeting viral enzymes or host cell factors essential for viral life cycles. For instance, certain thiosemicarbazones have shown efficacy against herpes simplex virus type 1 by inhibiting ribonucleotide reductase activity .

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial efficacy of several thiosemicarbazone derivatives, including this compound. The results indicated that modifications to the thiosemicarbazone structure could enhance antimicrobial activity significantly.

- Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent.

- Antiviral Mechanism Exploration : Research focused on elucidating the mechanism by which thiosemicarbazones inhibit viral replication has provided insights into their potential use as antiviral agents, particularly in developing treatments for viral infections resistant to conventional therapies.

Wirkmechanismus

The antimicrobial activity of 2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide is attributed to its ability to interfere with the cell wall synthesis of bacteria and fungi. It binds to specific enzymes involved in this process, inhibiting their function and leading to cell death. The compound’s anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thiosemicarbazone: Diese Verbindungen haben eine ähnliche Struktur und zeigen vergleichbare antimikrobielle und Antikrebsaktivitäten.

Hydrazon: Für ihre antimikrobiellen Eigenschaften bekannt, sind diese Verbindungen strukturell mit 2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamid verwandt.

Thiophenderivate: Diese Verbindungen zeigen auch eine Reihe von biologischen Aktivitäten, darunter antimikrobielle und Antikrebsaktivitäten.

Einzigartigkeit

2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamid zeichnet sich durch seine doppelte antimikrobielle und Antikrebsaktivität aus. Seine Fähigkeit, gegen ein breites Spektrum von Mikroorganismen zu wirken, und sein Potenzial in der Krebstherapie machen es zu einer einzigartigen und wertvollen Verbindung in der wissenschaftlichen Forschung .

Biologische Aktivität

1-(2-Thienyl)ethanone thiosemicarbazone (TSC) is a compound of increasing interest due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by various research findings and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula CHNS and features a thienyl ring, contributing to its unique biological properties. The synthesis typically involves the condensation of thiosemicarbazide with 2-thienylacetone under acidic conditions, yielding the desired thiosemicarbazone derivative.

Biological Activity Overview

The biological activities of this compound have been extensively studied across various fields:

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of thiosemicarbazones against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

- Antibacterial Activity : In vitro tests have shown that this compound exhibits significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be lower than those for standard antibiotics .

- Antifungal Activity : The compound has also displayed potent antifungal activity against pathogens such as Candida albicans. Studies indicate that it can effectively inhibit fungal growth at concentrations that are non-toxic to human cells .

Anticancer Properties

Research has highlighted the potential of this compound as an anticancer agent. A study evaluated its cytotoxicity against several cancer cell lines, including Hep3B, HeLa, A549, and MCF-7. The results indicated that:

- The compound exhibited significant antiproliferative activity with cell viability dropping to as low as 16.82% at a concentration of 100 μM against Hep3B cells .

- Its mechanism of action may involve inducing apoptosis in cancer cells through various pathways, including the modulation of oxidative stress .

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Metal Ion Coordination : Thiosemicarbazones can form complexes with transition metals, which may enhance their biological activity. For instance, metal complexes derived from this compound have shown increased antimicrobial potency compared to the free ligand .

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death. This mechanism is particularly relevant in its anticancer activity where ROS play a crucial role in triggering apoptosis .

Comparative Biological Activity

A comparative analysis of this compound against other thiosemicarbazones reveals its unique efficacy profile:

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| 1-(2-Thienyl)ethanone TSC | 32 (S. aureus), 64 (E. coli) | 16 (C. albicans) | 100 |

| Other TSC derivatives | Varies; generally higher MIC values | Higher MIC values | Higher IC50 values |

Case Studies

Several case studies underscore the potential applications of this compound:

- Study on Antimicrobial Efficacy : A study conducted on various TSC derivatives found that those containing heteroatoms like sulfur exhibited enhanced antibacterial properties due to better membrane penetration .

- Cancer Research : In a recent investigation, researchers explored the effects of this compound on different cancer cell lines, revealing that it could serve as a lead compound for developing new anticancer therapies .

Eigenschaften

IUPAC Name |

(1-thiophen-2-ylethylideneamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S2/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVHAJJEMJNPHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)N)C1=CC=CS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-71-3 | |

| Record name | 2-[1-(2-Thienyl)ethylidene]hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.